molecular formula C20H33Cl B13773551 2-(Chloromethyl)-4-lauryltoluene CAS No. 68833-60-3

2-(Chloromethyl)-4-lauryltoluene

Cat. No.: B13773551
CAS No.: 68833-60-3
M. Wt: 308.9 g/mol
InChI Key: PERGJZRGWNBFEQ-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-lauryltoluene is an organic compound that belongs to the class of alkylbenzenes It is characterized by the presence of a chloromethyl group (-CH2Cl) attached to the benzene ring at the second position and a lauryl group (a twelve-carbon alkyl chain) attached at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4-lauryltoluene typically involves the chloromethylation of 4-lauryltoluene. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) under acidic conditions . The reaction proceeds as follows:

  • The formaldehyde carbonyl is protonated, making the carbon more electrophilic.
  • The benzene ring’s pi-electrons attack the electrophilic carbon, forming a chloromethyl group.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4-lauryltoluene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (R-SH) are commonly used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

Major Products

    Substitution: Formation of alcohols, amines, or thioethers.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

2-(Chloromethyl)-4-lauryltoluene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4-lauryltoluene involves its reactivity due to the presence of the chloromethyl group. This group can undergo nucleophilic substitution, making the compound a useful intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or other reactants.

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)-4-methoxytoluene: Similar structure but with a methoxy group instead of a lauryl group.

    2-(Chloromethyl)-4-methylbenzene: Lacks the long alkyl chain, making it less hydrophobic.

    2-(Chloromethyl)-4-ethylbenzene: Contains a shorter alkyl chain compared to the lauryl group.

Uniqueness

2-(Chloromethyl)-4-lauryltoluene is unique due to the presence of the long lauryl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications where hydrophobic interactions are important, such as in the synthesis of surfactants or in the modification of biomolecules for studying membrane-associated processes.

Properties

CAS No.

68833-60-3

Molecular Formula

C20H33Cl

Molecular Weight

308.9 g/mol

IUPAC Name

2-(chloromethyl)-4-dodecyl-1-methylbenzene

InChI

InChI=1S/C20H33Cl/c1-3-4-5-6-7-8-9-10-11-12-13-19-15-14-18(2)20(16-19)17-21/h14-16H,3-13,17H2,1-2H3

InChI Key

PERGJZRGWNBFEQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC(=C(C=C1)C)CCl

Origin of Product

United States

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